molecular formula C3H7O9PS B1195401 (2R)-O-phospho-3-sulfolactic acid

(2R)-O-phospho-3-sulfolactic acid

Cat. No.: B1195401
M. Wt: 250.12 g/mol
InChI Key: CABHHUMGNFUZCZ-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-O-phospho-3-sulfolactic acid is a carboxyalkyl phosphate and a carboxyalkanesulfonic acid. It derives from a rac-lactic acid. It is a conjugate acid of a (2R)-2-O-phosphonato-3-sulfonatolactate(4-).

Properties

Molecular Formula

C3H7O9PS

Molecular Weight

250.12 g/mol

IUPAC Name

(2R)-2-phosphonooxy-3-sulfopropanoic acid

InChI

InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/t2-/m0/s1

InChI Key

CABHHUMGNFUZCZ-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)OP(=O)(O)O)S(=O)(=O)O

SMILES

C(C(C(=O)O)OP(=O)(O)O)S(=O)(=O)O

Canonical SMILES

C(C(C(=O)O)OP(=O)(O)O)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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